molecular formula C23H23FN4O2 B8180462 Venadaparib CAS No. 1681017-83-3

Venadaparib

Numéro de catalogue B8180462
Numéro CAS: 1681017-83-3
Poids moléculaire: 406.5 g/mol
Clé InChI: YNBQAYKYNYRCCA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Venadaparib, also known as IDX-1197, is a potent, selective, and orally active PARP inhibitor . It specifically inhibits PARP-1 and -2 enzymes . It prevents the repair of DNA single-strand breaks (SSB) and can be used for solid tumors research .


Molecular Structure Analysis

This compound has a molecular formula of C23H23FN4O2 . The exact molecular structure is not provided in the search results, but it’s known that this compound interacts with key amino acid residues of PARP-1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 406.45 . It is a solid substance that is soluble in DMSO . It has favorable physicochemical properties .

Applications De Recherche Scientifique

  • Reproductive Physiology : Venadaparib has been studied within the realm of reproductive physiology, focusing on aspects like fertility, steroidogenesis, estrus and ovulation, artificial insemination, and ovarian follicular development (Kase, 1965).

  • Cancer Treatment : It is a novel and potent PARP inhibitor that has shown promise in reducing tumor growth in patient-derived xenograft models, offering favorable physicochemical properties and improved safety profiles. Its potential as a next-generation PARP inhibitor is suggested by its efficacy and safety improvements (Lee et al., 2023). A first-in-human dose-finding study indicated a 16% objective response rate and a 47% clinical benefit rate in patients with advanced solid tumors, highlighting its potential for broader clinical applications (Kim et al., 2021).

  • Comparative Effectiveness : When compared to other PARP inhibitors like Veliparib and Olaparib, it shows potential in treating sporadic ovarian, breast, and pancreatic cancer alone or in combination with chemotherapy (de Soto, 2011). Olaparib, in particular, has been efficacious in treating advanced ovarian cancer in patients with BRCA1 or BRCA2 mutations and has shown antitumor activity in cancers associated with these mutations (Audeh et al., 2010; Fong et al., 2009).

  • Combination Therapies : Studies have also explored combining PARP inhibitors with other treatments, like EP-100 with olaparib for ovarian cancer, demonstrating decreased viability of cancer cells and reduced tumor growth (Ma et al., 2019), and combining cediranib and olaparib to improve progression-free survival in women with recurrent platinum-sensitive ovarian cancer compared to olaparib monotherapy (Liu et al., 2014).

  • Other Clinical Applications : Beyond cancer treatment, gonadotropin hormone analogs like those related to this compound have been used in assisted reproductive therapies, infertility disorders, and potentially in contraception, polycystic ovary syndrome, and cancer treatment (Anderson et al., 2018; Conn & Crowley, 1991).

Mécanisme D'action

Venadaparib works by inhibiting PARP-1 and -2 enzymes . This inhibition prevents the repair of DNA single-strand breaks (SSB), promoting the conversion of SSB to double-strand breaks (DSB), which ultimately leads to synthetic lethality in cancer cells .

Orientations Futures

Venadaparib is under clinical development targeting multiple solid tumors as a monotherapy (including maintenance) and for combination with other anti-cancer agents . Phase Ib/IIa studies on the efficacy and safety of this compound have been initiated . It’s suggested as a next-generation PARP inhibitor .

Propriétés

IUPAC Name

4-[[3-[3-[(cyclopropylamino)methyl]azetidine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2/c24-20-8-5-14(10-21-17-3-1-2-4-18(17)22(29)27-26-21)9-19(20)23(30)28-12-15(13-28)11-25-16-6-7-16/h1-5,8-9,15-16,25H,6-7,10-13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBQAYKYNYRCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2CN(C2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1681017-83-3
Record name Venadaparib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1681017833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Venadaparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17105
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VENADAPARIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUP792O0IW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Venadaparib
Reactant of Route 2
Reactant of Route 2
Venadaparib
Reactant of Route 3
Venadaparib
Reactant of Route 4
Reactant of Route 4
Venadaparib
Reactant of Route 5
Reactant of Route 5
Venadaparib
Reactant of Route 6
Venadaparib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.